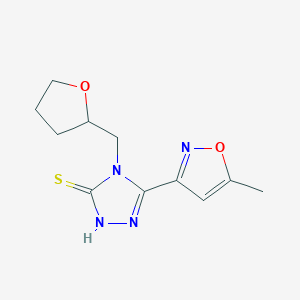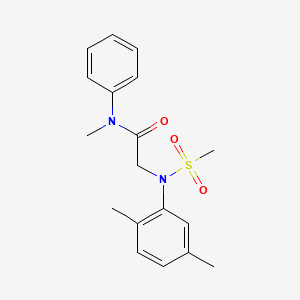
2-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound of interest involves multiple steps, including condensation reactions, ring closure, and functional group transformations. For example, compounds with a similar structural framework have been synthesized through reactions involving key steps like the reaction of N-alkyl-N-[(2-bromophenyl)methyl]benzamides with butyllithium, leading to derivatives in moderate yields. These processes highlight the complexity and versatility in synthesizing such compounds, allowing for the exploration of various derivatives with potential biological activities (Kobayashi & Chikazawa, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, single-crystal X-ray diffraction studies have provided insights into the conformational features and molecular geometry, offering a deep understanding of their structural characteristics (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds include cycloadditions, nitrile oxide dipolar additions, and aminolysis, leading to a variety of derivatives with potential for further chemical modification and exploration of biological activities. The reactivity and transformation of these compounds under different conditions demonstrate their chemical versatility and potential for application in various areas of research and development (Milinkevich, Ye, & Kurth, 2008).
Applications De Recherche Scientifique
Discovery of Novel Selective Norepinephrine Inhibitors
A new series of compounds, including structures related to "2-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide," demonstrated potent and selective inhibition of the norepinephrine transporter over serotonin and dopamine transporters. This class of compounds showed efficacy in rat models of acute, inflammatory, and neuropathic pain, highlighting their potential for the development of new pain management therapies (O'Neill et al., 2011).
Metabolism and Disposition Studies
Another related compound, SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, underwent comprehensive disposition and metabolism studies in humans. These studies are critical for understanding the pharmacokinetics and metabolic pathways of novel therapeutics, ensuring their safety and efficacy in clinical use (Renzulli et al., 2011).
Anti-Anoxic Activity
Compounds with a thiazole structure have been synthesized and evaluated for anti-anoxic activity, demonstrating potent protective effects against anoxia in mice. Such studies highlight the therapeutic potential of thiazole derivatives in conditions associated with decreased oxygen supply to tissues (Ohkubo et al., 1995).
Analgesic Activity of Pyrazoles and Triazoles
Research into pyrazoles and triazoles bearing a quinazoline moiety has revealed their analgesic properties. This opens avenues for the development of new analgesic drugs with potentially unique mechanisms of action and efficacy profiles (Saad et al., 2011).
Synthesis and Transformations in Organic Chemistry
Studies on the synthesis and transformations of hetarylquinolines and related compounds contribute to the development of new synthetic methodologies in organic chemistry. These methodologies can lead to the discovery of novel compounds with significant biological activities (Aleqsanyan & Hambardzumyan, 2021).
Propriétés
IUPAC Name |
2-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-3-7-19-14(21)11-5-4-10(9-12(11)15(19)22)13(20)18-16-17-6-8-23-16/h4-5,9H,2-3,6-8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBNZPALIFIOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)
![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)
![3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4581282.png)

![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)
![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)

![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)